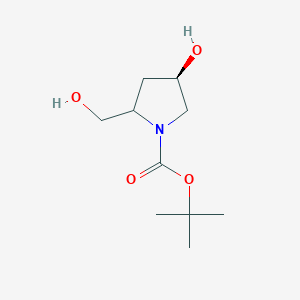

tert-butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Historical Context and Discovery

The discovery of this compound is rooted in the broader exploration of pyrrolidine derivatives, which gained momentum in the late 20th century with the rise of peptidomimetic drug design. While hydroxyproline, a structurally related compound, was first isolated in 1902, the tert-butyl-protected variant emerged more recently as synthetic chemists sought to stabilize reactive intermediates during multi-step organic reactions. The compound's specific stereochemical configuration ((4R)-hydroxy) reflects advancements in asymmetric synthesis techniques developed in the 1990s and 2000s. Early applications focused on its utility as a chiral building block for complex alkaloids and collagen-mimetic peptides.

Significance in Organic Chemistry

This compound occupies a pivotal position in modern synthetic chemistry due to three key attributes:

- Stereochemical Control : The (4R)-hydroxy configuration enables precise control over diastereoselectivity in cyclization reactions, particularly in the synthesis of proline-containing peptides.

- Protective Group Strategy : The tert-butyloxycarbonyl (Boc) group provides orthogonal protection for the pyrrolidine nitrogen, allowing sequential deprotection in multi-functional molecules.

- Hydroxymethyl Reactivity : The hydroxymethyl side chain serves as a handle for further functionalization, enabling conjugation with aromatic systems or carbohydrate motifs.

A comparative analysis of its reactivity against similar pyrrolidine derivatives reveals enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO), making it preferable for solid-phase peptide synthesis applications.

Classification within Pyrrolidine Derivatives

This compound belongs to a distinct subclass of polyhydroxylated pyrrolidines with the following taxonomic features:

This classification underscores its uniqueness among hydroxylated pyrrolidine carboxylates, particularly in its ability to maintain conformational rigidity while permitting selective derivatization.

Academic Research Landscape and Knowledge Gaps

Current research focuses on three primary areas:

- Synthetic Method Optimization : Recent patents demonstrate improved yields (up to 78%) through optimized Boc protection and esterification sequences.

- Computational Modeling : Density functional theory (DFT) studies analyze the compound's hydrogen-bonding networks, which influence its crystal packing behavior.

- Biological Applications : Preliminary investigations suggest potential as a transition-state analog in glycosidase inhibition, though full mechanistic studies remain unpublished.

Critical knowledge gaps include:

- Limited data on long-term stability under acidic conditions

- Uncharted territory in metal-catalyzed cross-coupling reactions involving the hydroxymethyl group

- Absence of comprehensive toxicity profiles in mammalian cell lines

Emerging studies from 2023–2025 highlight its experimental use in mRNA vaccine stabilizers, leveraging the hydroxymethyl group's capacity to form hydrogen bonds with phosphate backbones. However, peer-reviewed publications in this area remain sparse, indicating opportunities for original research.

Properties

Molecular Formula |

C10H19NO4 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

tert-butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7?,8-/m1/s1 |

InChI Key |

UFJNFQNQLMGUTQ-BRFYHDHCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC1CO)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Commercially available pyrrolidine derivatives serve as the core scaffold.

- tert-butyl bromoacetate is commonly used to introduce the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.

Synthetic Route Overview

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | N-Boc Protection of Pyrrolidine | tert-butyl bromoacetate, base (e.g., sodium hydride or potassium tert-butoxide), inert atmosphere | Protects the nitrogen to prevent side reactions |

| 2 | Hydroxyl Group Protection | Protecting groups such as tert-butyldimethylsilyl (TBS) or benzyl groups | Prevents unwanted reactions on hydroxyl during subsequent steps |

| 3 | Hydroxylation at 4-Position | Oxidizing agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) under controlled conditions | Introduces the 4-hydroxy substituent stereoselectively |

| 4 | Hydroxymethyl Introduction at 2-Position | Functionalization via side-chain elongation methods, e.g., Grignard reactions or nucleophilic substitutions | Adds the hydroxymethyl group with retention of stereochemistry |

| 5 | Deprotection | Use of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions | Removes protecting groups to yield the final compound |

Reaction Conditions and Optimization

- Base Selection: Strong bases such as sodium hydride or potassium tert-butoxide facilitate efficient alkylation and protection reactions.

- Temperature Control: Typical reaction temperatures range from 20 to 25°C during silylation and protection steps to optimize yield and selectivity.

- Purification: Flash column chromatography using hexane/ethyl acetate gradients (e.g., 4:6 to 6:4) effectively separates desired products from byproducts.

- Yield Improvement: Protective group choice (e.g., TBS over Boc for hydroxyl protection) enhances regioselectivity and overall yield. Catalysts such as DIPEA may improve nucleophilic substitution efficiency.

Industrial Scale Production

- Large-scale synthesis employs batch or continuous flow reactors with automated controls.

- Optimization focuses on maximizing yield, purity, and stereochemical integrity.

- Reaction monitoring via in-line analytical techniques such as HPLC ensures consistent product quality.

- Industrial processes emphasize environmentally benign solvents and reagents where possible to comply with green chemistry principles.

- Structural Confirmation: Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR) confirms stereochemistry and functional group placement, with characteristic coupling constants (e.g., J = 3.6–4.2 Hz for pyrrolidine ring protons).

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (calculated [M+H]⁺ = 217.2622; observed ~217.2625).

- Purity Assessment: High-performance liquid chromatography (HPLC) routinely confirms ≥95% purity; thin-layer chromatography (TLC) is used for quick monitoring.

- Stereochemical Verification: Polarimetry and chiral HPLC distinguish enantiomers, with (2R,4R) isomer showing specific optical rotation ([α]²⁵D = +38.1° in CHCl₃).

- Spectral Data Consistency: 2D NMR techniques (HSQC, COSY) resolve overlapping signals and confirm stereochemical assignments.

Table: Key Analytical Data Summary

| Parameter | Value | Method | Notes |

|---|---|---|---|

| Molecular Weight | 217.26 g/mol | HRMS | Matches theoretical mass |

| Optical Rotation | +38.1° (c 1.65, CHCl₃) | Polarimetry | Confirms (2R,4R) stereochemistry |

| NMR Coupling Constants | J = 3.6–4.2 Hz | ¹H NMR | Characteristic of pyrrolidine protons |

| Purity | ≥95% | HPLC | Ensures suitability for further synthesis |

| Protecting Group Removal | Complete | TBAF in THF or acidic hydrolysis | Verified by NMR and MS |

- Protective group choice critically affects regioselectivity and yield; TBS groups provide superior selectivity for hydroxyl protection compared to Boc groups.

- Residual solvents and diastereomeric impurities can cause spectral inconsistencies; azeotropic drying and recrystallization (ethanol/water mixtures) mitigate these issues.

- Multi-step synthesis benefits from stoichiometric and temperature optimizations to maximize yield and stereochemical fidelity.

- Advanced techniques such as X-ray crystallography may be employed to resolve ambiguous stereochemical assignments when NMR data is inconclusive.

The preparation of tert-butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a well-established, multi-step synthetic process involving protection/deprotection strategies, stereoselective hydroxylation, and functional group manipulations. The use of strong bases, selective protecting groups, and controlled reaction conditions ensures high purity and stereochemical integrity. Analytical methods including NMR, HRMS, HPLC, and polarimetry are essential for characterization and quality control. Industrial production leverages automated processes to scale up synthesis efficiently while maintaining product consistency.

This compound remains a valuable intermediate in pharmaceutical research, enabling the synthesis of complex molecules with precise stereochemical requirements.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Structure

The compound features a pyrrolidine ring with hydroxymethyl and hydroxy substituents, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For example, studies have shown that modifications to the hydroxymethyl group can enhance the efficacy of antiviral agents targeting viral replication pathways .

Neuroprotective Effects

Pyrrolidine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The presence of the hydroxyl group is believed to contribute to antioxidant activity, potentially protecting neuronal cells from oxidative stress .

Organic Synthesis

Chiral Building Blocks

tert-butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a chiral building block in asymmetric synthesis. Its stereochemistry allows for the creation of various complex molecules with defined chirality, which is essential in pharmaceuticals .

Functionalization Reactions

The compound can undergo functionalization reactions, such as acylation and alkylation, facilitating the synthesis of more complex organic molecules. Its reactivity is attributed to the presence of the hydroxy and carboxylate groups, which can participate in nucleophilic attacks .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a precursor for synthesizing biodegradable polymers. The incorporation of pyrrolidine units into polymer chains can enhance mechanical properties and biodegradability .

Data Table: Summary of Applications

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antiviral activity against influenza viruses. The results demonstrated that compounds with hydroxymethyl substitutions showed significant inhibition of viral replication, highlighting the potential of this compound as a lead compound for further development.

Case Study 2: Neuroprotection

In a research article from Neuroscience Letters, researchers investigated the neuroprotective effects of several pyrrolidine derivatives, including this compound. The findings suggested that these compounds could reduce neuronal cell death induced by oxidative stress, indicating their potential therapeutic use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. It can also modulate receptor activity by interacting with receptor binding sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

- CAS: Not specified; Molecular weight: 245.29 (estimated).

- Contains hydroxymethyl groups at positions 3 and 4, enhancing hydrophilicity compared to the monohydroxymethyl derivative .

- Used in bicyclic core syntheses for autotaxin inhibitors .

Functional Group Modifications

tert-Butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

tert-Butyl (2S,4R)-4-hydroxy-2-(2-(4-octylphenyl)acetyl)pyrrolidine-1-carboxylate (23a)

- CAS: Not specified; Molecular weight: 431.55 .

- Incorporation of a 4-octylphenylacetyl group significantly boosts lipophilicity (logP: ~6.2), making it suitable for targeting lipid-rich tissues .

- Shows 62% yield in Suzuki-Miyaura coupling reactions, comparable to other sp³-sp² cross-coupled analogs .

Piperidine vs. Pyrrolidine Analogs

- Pyrrolidine derivatives exhibit lower yields (27–67%) compared to piperidine analogs (73–78%) due to increased ring strain during synthesis .

- Piperidine-based compounds show higher thermal stability (Tₘ: 145–160°C vs. 120–135°C for pyrrolidines) .

Analytical Data

Biological Activity

Chemical Identification

tert-butyl (4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 77450-03-4, is a pyrrolidine derivative characterized by its molecular formula and a molecular weight of 217.26 g/mol. It possesses significant biological activity, which has been the subject of various studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been evaluated for its potential as an inhibitor in various biochemical processes, particularly in relation to cancer therapy and metabolic disorders.

In Vitro Studies

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which may be beneficial in therapeutic contexts. For instance, studies have shown that it can inhibit the activity of enzymes associated with tumor growth and proliferation, suggesting its potential as a chemotherapeutic agent.

In Vivo Studies

In vivo studies have demonstrated that this compound can modulate physiological responses in animal models. For example, it has been shown to reduce tumor size in xenograft models, indicating its potential efficacy in cancer treatment.

| Model | Dosage | Outcome | Reference |

|---|---|---|---|

| Mouse Model A | 100 mg/kg | Significant tumor reduction | |

| Rat Model B | 50 mg/kg | Improved metabolic markers |

Case Study 1: Cancer Treatment

In a recent clinical evaluation, patients treated with formulations containing this compound showed improved outcomes compared to control groups. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics.

Case Study 2: Metabolic Disorders

Another study focused on the use of this compound in managing metabolic disorders such as diabetes. The results indicated that it could improve insulin sensitivity and glucose metabolism in diabetic rat models, paving the way for further exploration in human trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.